ethyl 3-[4-(butan-2-yl)phenoxy]benzoate
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Overview
Description
It is known for its unique chemical structure and properties, which make it a subject of interest in scientific research.
Preparation Methods
The synthesis of ethyl 3-[4-(butan-2-yl)phenoxy]benzoate typically involves several steps. One common method includes the reaction of 4-(sec-butyl)phenol with ethyl 3-bromobenzoate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
ethyl 3-[4-(butan-2-yl)phenoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
ethyl 3-[4-(butan-2-yl)phenoxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-[4-(butan-2-yl)phenoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
ethyl 3-[4-(butan-2-yl)phenoxy]benzoate can be compared with other similar compounds, such as:
Ethyl 3-[4-(tert-butyl)phenoxy]benzenecarboxylate: Similar structure but with a tert-butyl group instead of a sec-butyl group, leading to different chemical and biological properties.
Ethyl 3-[4-(isopropyl)phenoxy]benzenecarboxylate: Contains an isopropyl group, which affects its reactivity and applications.
Ethyl 3-[4-(methyl)phenoxy]benzenecarboxylate:
This compound stands out due to its unique sec-butyl group, which imparts specific properties and makes it suitable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 3-(4-butan-2-ylphenoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-4-14(3)15-9-11-17(12-10-15)22-18-8-6-7-16(13-18)19(20)21-5-2/h6-14H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKFNVRYWVSBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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